molecular formula C9H18ClNO3 B1463431 Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride CAS No. 1305711-83-4

Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride

Cat. No.: B1463431
CAS No.: 1305711-83-4
M. Wt: 223.7 g/mol
InChI Key: FEHUHFHZCSKIKO-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a hydrochloride salt form of methyl 3-amino-2-(oxan-4-yl)propanoate, which is characterized by the presence of an amino group, an ester group, and a tetrahydropyran ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The starting material, such as a suitable diol, undergoes cyclization to form the tetrahydropyran ring.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.

    Esterification: The ester group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydropyran ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride
  • Methyl 3-amino-3-(4-propan-2-yl)phenylpropanoate

Uniqueness

Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride is unique due to its specific combination of functional groups and the presence of the tetrahydropyran ring. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can explore its potential in various scientific fields.

Properties

IUPAC Name

methyl 3-amino-2-(oxan-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(6-10)7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHUHFHZCSKIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)C1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305711-83-4
Record name methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride
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Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride
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Methyl 3-amino-2-(oxan-4-yl)propanoate hydrochloride

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